5-Methyl-2-furonitrile
Overview
Description
Synthesis Analysis
The synthesis of 5-Methyl-2-furonitrile and related furan derivatives often involves catalytic processes or reactions utilizing biobased materials. For example, enzymatic polymerization techniques have been employed to synthesize biobased furan polyesters, utilizing diols such as 2,5-bis(hydroxymethyl)furan as building blocks, with variations in the methylene units affecting physical properties (Jiang et al., 2014). Additionally, the base-mediated cyclization of benzonitriles has led to the efficient synthesis of furanonaphthoquinones, demonstrating the versatility of furan derivatives in synthetic chemistry (Tsai et al., 2016).
Molecular Structure Analysis
The molecular structure of 5-Methyl-2-furonitrile and its derivatives plays a crucial role in their reactivity and application. X-ray crystallography and NMR spectroscopy are common techniques for elucidating these structures. For instance, the structure of 2,5-bis{(diethyl-3′-indolyl)methyl}furan and its N,N′-dimetallated complexes have been determined, showcasing the importance of molecular structure in understanding the properties of furan derivatives (Wang et al., 2005).
Chemical Reactions and Properties
Furan derivatives, including 5-Methyl-2-furonitrile, undergo various chemical reactions, highlighting their reactivity and potential for diverse applications. For example, 1,3-dipolar cycloaddition reactions have been utilized to synthesize isoxazoline and isoxazole derivatives from furanones, demonstrating the synthetic versatility of furan compounds (Alguacil et al., 1996).
Scientific Research Applications
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Proteomics Research
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Chemical Synthesis
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Extractive Distillation Solvent
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Sweetening Agent
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Furan Platform Chemicals
Safety And Hazards
5-Methyl-2-furonitrile is classified as a flammable liquid (Category 3) and has acute toxicity when ingested, inhaled, or comes into contact with skin (Category 4) . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
5-methylfuran-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO/c1-5-2-3-6(4-7)8-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCRBVWSFYTMEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348977 | |
Record name | 5-methyl-2-furonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-furonitrile | |
CAS RN |
13714-86-8 | |
Record name | 5-methyl-2-furonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methyl-2-furonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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